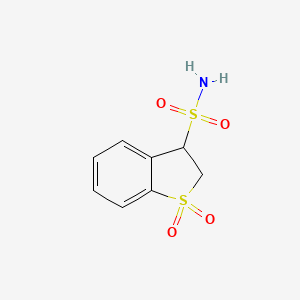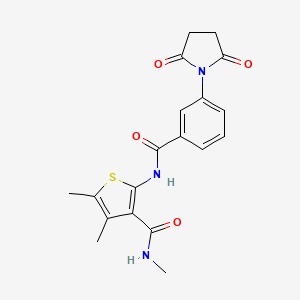
1-Phenethyl-4-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenethyl-4-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, commonly known as PTZ-TP, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrrolidine derivative that contains an oxadiazole ring, which gives it unique properties that make it a valuable tool in various research fields.
科学的研究の応用
Antimicrobial and Antitumor Potential
1-Phenethyl-4-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one derivatives have been explored for their promising biological activities, including antimicrobial and antitumor effects. Studies have highlighted the synthesis of compounds related to 1,2,4-oxadiazoles, demonstrating significant activity against a range of microbial pathogens and cancer cell lines. For instance, research conducted by El‐Borai et al. (2013) on pyrazolopyridines, structurally related to 1,2,4-oxadiazoles, revealed notable antioxidant, antitumor, and antimicrobial activities, indicating the potential therapeutic applications of these compounds (El‐Borai et al., 2013). Similarly, Zhang et al. (2005) discovered a series of 1,2,4-oxadiazoles as apoptosis inducers with activity against breast and colorectal cancer cell lines, further underscoring the anticancer capabilities of this chemical class (Zhang et al., 2005).
Synthesis and Anticancer Activities
The synthesis and evaluation of 1,2,4-oxadiazole derivatives have been a focus of research due to their potential as anticancer agents. A study by Redda and Gangapuram (2007) on 1,3,4-oxadiazolyl tetrahydropyridines, which share a similar structural motif with the compound of interest, demonstrated moderate cytotoxicity against breast cancer cell lines, illustrating the anticancer properties of such derivatives (Redda & Gangapuram, 2007).
Electronic Material Applications
Beyond biomedical applications, 1,2,4-oxadiazole derivatives have also been studied for their use in electronic materials, specifically in organic light-emitting diodes (OLEDs). Research by Shih et al. (2015) on m-terphenyl oxadiazole derivatives highlighted their role as efficient electron-transporting and exciton-blocking materials in OLEDs, demonstrating the versatility and potential of 1,2,4-oxadiazoles in electronic applications (Shih et al., 2015).
特性
IUPAC Name |
4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-6-5-9-17(12-15)21-22-20(23-26-21)18-13-19(25)24(14-18)11-10-16-7-3-2-4-8-16/h2-9,12,18H,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUUDRNVMCKVOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3CC(=O)N(C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(piperidin-1-ylsulfonyl)-2-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2759302.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2759304.png)
![4-[(E)-4-(Dimethylamino)but-2-enoyl]-N-(4-methylphenyl)piperazine-1-carboxamide](/img/structure/B2759305.png)
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2759306.png)

![[(2R,4R)-4-Methoxy-1-(6-methylpyrazin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2759314.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-methylenepiperidin-1-yl)methanone](/img/structure/B2759316.png)
![N-(3-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2759317.png)
![1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2759319.png)